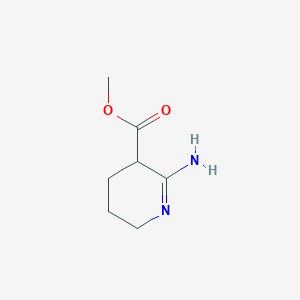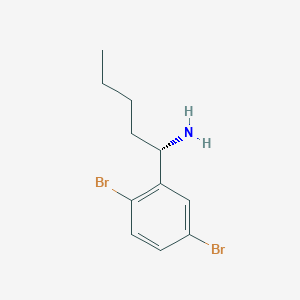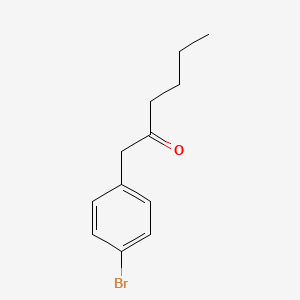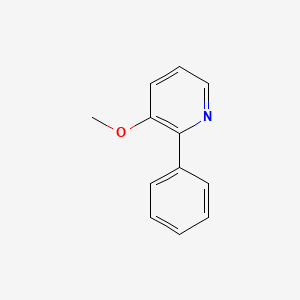
4-(Azepan-1-yl)but-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)but-2-yn-1-amine is a chemical compound with the molecular formula C10H18N2. It is characterized by the presence of an azepane ring, a butynyl chain, and an amine group. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine typically involves the reaction of azepane with but-2-yne-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted amines .
Scientific Research Applications
4-(Azepan-1-yl)but-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its potential therapeutic effects and biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)but-2-yn-1-amine: Similar structure but with a piperidine ring instead of an azepane ring.
4-(Morpholin-1-yl)but-2-yn-1-amine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
4-(Azepan-1-yl)but-2-yn-1-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-(azepan-1-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-2,4-5,7-11H2 |
InChI Key |
GUBHQQXIKPHEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)


![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)


![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)


![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)



